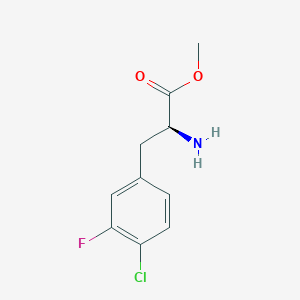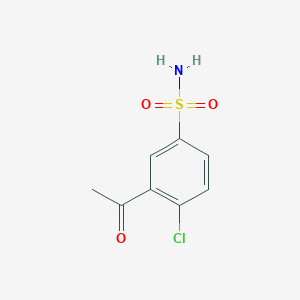![molecular formula C8H15ClN2O B13515374 2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
2,7-Diazaspiro[4.5]decan-8-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diazaspiro[45]decan-8-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decan-8-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diazaspiro[4.5]decan-8-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an amine or an alcohol .
Aplicaciones Científicas De Investigación
2,7-Diazaspiro[4.5]decan-8-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,7-Diazaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
- 6-phenyl-1-azaspiro[4.5]decane hydrochloride
Uniqueness
2,7-Diazaspiro[4.5]decan-8-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H15ClN2O |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
2,7-diazaspiro[4.5]decan-8-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(6-10-7)3-4-9-5-8;/h9H,1-6H2,(H,10,11);1H |
Clave InChI |
WFUXJACQGDFEJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNC2)CNC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13515310.png)

![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)





![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)




